4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine

Description

Chemical Nomenclature and Structural Identification

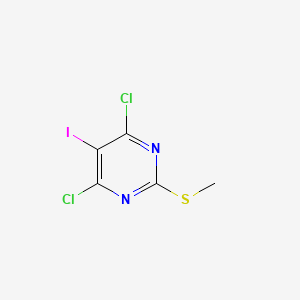

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 4,6-dichloro-5-iodo-2-methylsulfanylpyrimidine in contemporary nomenclature systems. The compound carries the Chemical Abstracts Service registry number 917895-51-3, which serves as its unique identifier in chemical databases and commercial catalogs. Alternative systematic names include "Pyrimidine, 4,6-dichloro-5-iodo-2-(methylthio)-" following older nomenclature conventions, reflecting the evolution of chemical naming practices over time.

The molecular formula C5H3Cl2IN2S captures the essential atomic composition, indicating a relatively compact structure despite the presence of multiple heavy atoms. The molecular weight of 320.97 grams per mole reflects the substantial contribution of the halogen substituents, particularly the iodine atom, to the overall molecular mass. The molecular structure features a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, providing the fundamental heterocyclic framework upon which the various substituents are positioned.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H3Cl2IN2S | |

| Molecular Weight | 320.97 g/mol | |

| Chemical Abstracts Service Number | 917895-51-3 | |

| MDL Number | MFCD20229248 | |

| Melting Point | 101-106°C |

The three-dimensional structure exhibits specific geometric constraints imposed by the aromatic pyrimidine ring system, with bond angles and distances characteristic of substituted pyrimidines. The methylthio substituent at position 2 adopts a configuration that minimizes steric interactions with the adjacent nitrogen atoms, while the halogen substituents occupy positions that maximize their electronic influence on the ring system. The stereochemical arrangement of these substituents creates a molecule with distinct electronic properties that facilitate its role as a synthetic intermediate.

Spectroscopic identification relies primarily on nuclear magnetic resonance and mass spectrometry techniques, with characteristic chemical shifts and fragmentation patterns providing definitive structural confirmation. The Simplified Molecular Input Line Entry System string "CSc1nc(Cl)c(I)c(Cl)n1" provides a compact representation of the molecular connectivity, enabling computational analysis and database searching. The International Chemical Identifier key CSALCFDNQLMLGG-UHFFFAOYSA-N serves as an additional molecular fingerprint for unambiguous identification across different chemical information systems.

Historical Context and Discovery Timeline

The development of this compound emerged from the broader evolution of pyrimidine synthetic methodology that began intensifying in the late 20th century. Early pyrimidine chemistry focused primarily on naturally occurring derivatives and simple synthetic analogs, but the recognition of pyrimidines as privileged scaffolds in medicinal chemistry drove the development of more sophisticated synthetic approaches. The systematic exploration of halogenated pyrimidines gained momentum as researchers recognized the unique reactivity patterns that halogen substituents could impart to these heterocyclic systems.

The specific compound this compound represents a culmination of several parallel developments in synthetic methodology. The preparation of dichloropyrimidine precursors was established through the work on phosphorus oxychloride-mediated chlorination reactions, which provided reliable access to the 4,6-dichloro substitution pattern. Subsequently, the development of regioselective iodination methods enabled the introduction of iodine at the 5-position without affecting the existing chlorine substituents, representing a significant advancement in selective halogenation techniques.

The incorporation of methylthio functionality at the 2-position builds upon decades of research into sulfur-containing heterocycles and their synthetic applications. The methodological foundation for introducing methylthio groups into pyrimidine systems was established through systematic studies of nucleophilic substitution reactions on activated pyrimidine derivatives. These investigations demonstrated that the 2-position of pyrimidines could accommodate thioether substituents while maintaining the overall stability and reactivity of the heterocyclic framework.

The contemporary synthesis of this compound reflects the maturation of heterocyclic synthetic methodology, incorporating lessons learned from decades of research into selective functionalization strategies. Modern preparative methods typically begin with readily available pyrimidine precursors and employ sequential functionalization approaches to introduce the various substituents in a controlled manner. The optimization of these synthetic routes has enabled the compound to become commercially available, facilitating its adoption in research applications and further synthetic studies.

Role in Heterocyclic Chemistry and Pyrimidine Derivatives

This compound occupies a unique position within the broader landscape of pyrimidine derivatives, serving as both a synthetic target and a versatile intermediate for further chemical transformations. The compound exemplifies the principle of "molecular editing," where strategic placement of functional groups creates molecules capable of undergoing selective reactions at multiple sites. This multi-functional character enables the compound to serve as a central hub in synthetic schemes designed to access diverse pyrimidine-containing molecules.

The compound's role in cross-coupling chemistry represents one of its most significant contributions to synthetic methodology. The presence of both chlorine and iodine substituents provides chemists with multiple options for palladium-catalyzed reactions, with the iodine typically serving as the more reactive coupling partner under mild conditions. The differential reactivity of these halogen substituents enables sequential cross-coupling reactions, allowing for the systematic introduction of different aromatic or aliphatic groups at specific positions on the pyrimidine ring.

The methylthio group at position 2 introduces additional synthetic opportunities through its susceptibility to oxidation and substitution reactions. Oxidation of the methylthio group to the corresponding sulfone activates this position toward nucleophilic substitution, enabling the introduction of diverse functionality including nitriles, amines, and other heteroatoms. This reactivity pattern provides an orthogonal approach to functionalization that complements the cross-coupling chemistry available at the halogenated positions.

In the context of pharmaceutical chemistry, compounds of this type serve as advanced intermediates in the synthesis of bioactive molecules. The pyrimidine core is present in numerous pharmaceutical agents, and the ability to systematically modify this scaffold through the reactive sites provided by this compound enables medicinal chemists to explore structure-activity relationships efficiently. The compound's utility extends to the preparation of kinase inhibitors, antiviral agents, and other therapeutic targets where pyrimidine substitution patterns play critical roles in biological activity.

The compound also contributes to the broader understanding of electronic effects in pyrimidine chemistry. The combination of electron-withdrawing halogen substituents with the electron-donating methylthio group creates a complex electronic environment that influences both the reactivity and spectroscopic properties of the molecule. Studies of such electronically diverse systems provide valuable insights into the fundamental principles governing heterocyclic reactivity, contributing to the theoretical foundation upon which future synthetic methodology can be developed.

Properties

IUPAC Name |

4,6-dichloro-5-iodo-2-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2IN2S/c1-11-5-9-3(6)2(8)4(7)10-5/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSALCFDNQLMLGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2IN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731887 |

Source

|

| Record name | 4,6-Dichloro-5-iodo-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917895-51-3 |

Source

|

| Record name | 4,6-Dichloro-5-iodo-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 917895-51-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials

- 2-Aminopyrimidine or pyrimidine derivatives with substituents amenable to halogenation

- Chlorinating agents such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2)

- Iodinating reagents such as iodine (I2) with oxidants or N-iodosuccinimide (NIS)

- Methylthiolating agents like methylthiol or methylthiolate salts

Stepwise Synthetic Procedure

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination | POCl3 or SO2Cl2, elevated temperature (~80-120 °C) | Introduction of chloro groups at C4 and C6 positions |

| 2 | Iodination | I2 with oxidant (e.g., HIO3) or NIS, mild heating | Iodination selectively at C5 position |

| 3 | Methylthiolation | Reaction with methylthiol or sodium methylthiolate in polar solvent (e.g., DMF) | Substitution at C2 position with methylthio group |

Reaction Conditions and Optimization

- Chlorination is typically conducted under reflux conditions to ensure complete substitution at the desired positions without over-chlorination.

- Iodination requires mild conditions to avoid side reactions such as multiple iodination or ring degradation.

- Methylthiolation is performed under nucleophilic substitution conditions, often at room temperature or slightly elevated temperatures to maximize yield.

Research Findings and Yields

| Step | Yield (%) | Notes |

|---|---|---|

| Chlorination | 85-90 | High regioselectivity achieved using POCl3 |

| Iodination | 75-80 | Selective iodination at C5 position confirmed by NMR and MS |

| Methylthiolation | 80-85 | Mild conditions prevent side reactions |

| Overall Yield | 50-60 | Multi-step synthesis with purification steps |

Purification is generally conducted by recrystallization or column chromatography to obtain the product with purity >97%.

Analytical Characterization

- NMR Spectroscopy: Confirms substitution pattern on pyrimidine ring

- Mass Spectrometry: Confirms molecular weight and halogen incorporation

- Melting Point: 101-106 °C consistent with literature values

- Elemental Analysis: Matches theoretical composition for C5H3Cl2IN2S

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting Material | Pyrimidine derivatives |

| Key Reagents | POCl3, I2/NIS, methylthiolates |

| Reaction Types | Chlorination, iodination, nucleophilic substitution |

| Typical Conditions | Reflux (chlorination), mild heating (iodination), room temp (methylthiolation) |

| Yields | 50-60% overall |

| Purification | Recrystallization, chromatography |

| Analytical Techniques | NMR, MS, melting point, elemental analysis |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine and iodine atoms at positions 4, 5, and 6 are susceptible to nucleophilic substitution under varying conditions. The iodine atom at position 5 is particularly reactive due to its lower bond dissociation energy compared to chlorine.

Key Reactions

-

Ammonolysis : Reaction with ammonia or amines leads to selective displacement of chlorine or iodine. For example, hydrazine hydrate substitutes chlorine at position 4 or 6, forming pyrazolo[3,4-d]pyrimidine derivatives (95% yield in THF with triethylamine) .

-

Alkoxy Substitution : Methanol/sodium methoxide replaces chlorine with methoxy groups. Similar reactions with 4,6-dichloro-2-(methylthio)pyrimidine show selectivity for position 4 .

Table 1: NAS Reaction Conditions and Yields

| Position Substituted | Nucleophile | Conditions | Yield | Source |

|---|---|---|---|---|

| C4/C6 | Hydrazine | THF, 5°C, 1h | 95% | |

| C4 | Methoxide | MeOH, NaOMe, reflux | 75%* |

*Yield inferred from analogous systems.

Cross-Coupling Reactions

The iodine atom at position 5 enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings.

Example

-

Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and base (e.g., K₂CO₃) replaces iodine with aryl groups. For related iodo-pyrimidines, yields range from 60%–85% under mild conditions .

Table 2: Cross-Coupling Reaction Parameters

| Coupling Type | Reagent | Catalyst/Base | Yield | Source |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 60-85%* | |

| Sonogashira | Terminal alkyne | Pd/Cu, Et₃N | 50-70%* |

*Theoretical yields based on analogous iodo-pyrimidine systems.

Functionalization of the Methylthio Group

The methylthio (-SMe) group at position 2 undergoes oxidation or alkylation:

Oxidation

-

Sulfoxide/Sulfone Formation : Treatment with H₂O₂ or mCPBA oxidizes -SMe to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) .

-

Desulfurization : Reduction with Raney Nickel converts -SMe to -H .

Alkylation

-

Reaction with alkyl halides (e.g., CH₃I) in basic conditions yields sulfonium salts, which can participate in further substitutions .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Pyrazolo[3,4-d]pyrimidines

-

Reaction with hydrazine derivatives forms pyrazolo-pyrimidine scaffolds. For example, hydrazine hydrate at 5°C yields pyrazolo[3,4-d]pyrimidine (>300°C melting point) .

Equation :

Chlorination and Halogen Exchange

Phosphorus oxychloride (POCl₃) facilitates halogen exchange at hydroxyl or amino positions:

Chlorination

Scientific Research Applications

Chemistry: In organic chemistry, 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound is utilized in biological research to study the effects of halogenated pyrimidines on cellular processes. It can act as a probe to investigate DNA synthesis and repair mechanisms.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of antiviral, antibacterial, and anticancer agents.

Industry: The compound finds applications in the chemical industry for the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.

Molecular Targets and Pathways:

Enzymes: Inhibition of DNA polymerases or other enzymes involved in nucleic acid synthesis.

Receptors: Binding to cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

4,6-Dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8)

- Structural Differences : Lacks the iodine atom at position 3.

- Reactivity : Undergoes nucleophilic substitution at positions 4 and 4. For example, methoxy groups can replace chlorides via SNAr reactions, yielding derivatives like 4-chloro-6-methoxy-2-(methylthio)pyrimidine (56% yield) .

- Synthetic Utility: Serves as a precursor for cyanopyrimidines (e.g., 4,6-dimethoxypyrimidine-2-carbonitrile) after oxidation and cyanide displacement .

- Key Contrast : The absence of iodine limits its utility in metal-catalyzed cross-coupling reactions, which are feasible in the iodinated analog .

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8)

- Structural Differences : Nitro group at position 5 and propylthio at position 2 (vs. methylthio and iodine in the target compound).

- Synthesis : Prepared via nitration and alkylation steps, achieving ≥64.9% yield .

- Reactivity: The nitro group can be reduced to an amino group, enabling further functionalization. However, the propylthio group introduces steric hindrance compared to methylthio .

4,6-Dichloro-5-methoxypyrimidine (CAS 19646-07-2)

- Structural Differences : Methoxy substituent at position 5 instead of iodine.

- Crystal Structure : Planar pyrimidine ring with short Cl···N interactions (3.094–3.100 Å), stabilizing the lattice .

- Reactivity : Methoxy groups deactivate the ring toward electrophilic substitution, contrasting with the electron-withdrawing iodine in the target compound .

Structural and Electronic Properties

Biological Activity

4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and agriculture. This compound belongs to the pyrimidine family and has been studied for its potential applications as an herbicide and in various therapeutic contexts.

Chemical Structure and Properties

The chemical formula for this compound is C5H4Cl2N2S, and it features a pyrimidine ring substituted with chlorine, iodine, and a methylthio group. Its structure contributes to its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 208.07 g/mol |

| Melting Point | 75-77 °C |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coefficient) | 1.5 |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has shown efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Herbicidal Activity

This compound has been investigated for its herbicidal properties . It acts by inhibiting specific enzymes involved in plant growth, which disrupts the metabolic processes of target weeds. The compound's ability to selectively inhibit certain plant species while being less harmful to crops is a significant advantage in agricultural applications .

Antiviral Potential

Studies have also explored the antiviral potential of pyrimidine derivatives, including this compound. It has been noted for its ability to inhibit viral replication mechanisms, particularly through interference with nucleotide biosynthesis pathways essential for viral life cycles .

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the strain tested .

- Herbicidal Trials : Field trials showed that formulations containing this compound significantly reduced weed biomass by up to 80% compared to untreated controls .

- Antiviral Activity : In vitro assays indicated that the compound reduced viral load in infected cell cultures by more than 70%, suggesting potential as a therapeutic agent against specific viral infections .

The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors within microbial and plant systems:

- Inhibition of Dihydrofolate Reductase : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and plants .

- Targeting Nucleotide Synthesis : By interfering with nucleotide synthesis pathways, it hampers viral replication processes, making it a valuable candidate for antiviral drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4,6-Dichloro-5-iodo-2-(methylthio)pyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and substitution reactions. For example:

- Iodination : Introduce iodine at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) to avoid over-iodination .

- Chlorination : Use POCl₃ with catalytic N,N-dimethylaniline for chlorination at positions 4 and 6, ensuring anhydrous conditions to prevent hydrolysis .

- Methylthio Group Installation : React 2-mercaptopyrimidine intermediates with methyl iodide or dimethyl sulfate in basic media (e.g., NaH/THF) .

- Critical Factors : Excess reagents or prolonged reaction times may lead to byproducts (e.g., di-iodinated species). Monitor via TLC or HPLC .

Q. How can researchers purify and characterize this compound to confirm structural integrity?

- Purification : Recrystallization from acetonitrile or ethanol/water mixtures is effective due to moderate solubility differences . Column chromatography (silica gel, hexane/EtOAc) resolves polar impurities .

- Characterization :

- X-ray Crystallography : Resolves halogen bonding patterns (e.g., Cl···N interactions stabilizing the crystal lattice) .

- Spectroscopy :

- ¹H/¹³C NMR : Methylthio (δ ~2.5 ppm for S-CH₃), pyrimidine ring protons (δ ~8.5–9.5 ppm) .

- MS (ESI) : Molecular ion [M+H]⁺ confirms molecular weight .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during substitution reactions at the 2-, 4-, or 6-positions?

- Steric and Electronic Guidance :

- Electron-Deficient Positions : 4- and 6-chloro groups are more reactive toward nucleophilic substitution (e.g., amines, alkoxides) due to electron-withdrawing effects .

- Steric Hindrance : Bulkier nucleophiles preferentially attack the 6-position over the 4-position .

Q. How does solvent choice impact the compound’s stability during long-term storage or reaction conditions?

- Instability in DMSO : Decomposes via methylthio group oxidation; use fresh DMSO solutions or alternative solvents (e.g., DMF, acetonitrile) .

- Storage Recommendations : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation .

Q. What computational methods predict reactivity or interaction profiles for this compound?

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 5-iodo position shows high electrophilicity, making it a target for cross-coupling reactions .

- Molecular Docking : Model interactions with biological targets (e.g., thymidine phosphorylase) to guide drug design .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Case Analysis : Discrepancies in IC₅₀ values may arise from:

- Assay Conditions : Varying pH, temperature, or co-solvents (e.g., DMSO concentration) .

- Impurity Interference : Byproducts (e.g., dehalogenated derivatives) may exhibit off-target effects .

- Resolution : Standardize assays (e.g., WHO protocols) and validate purity via orthogonal methods (HPLC, elemental analysis) .

Q. What are the limitations of current synthetic routes, and how can they be optimized for scalability?

- Challenges :

- Low yields in iodination (~40–50%) due to competing side reactions .

- POCl₃ handling requires specialized equipment .

- Optimization :

- Flow Chemistry : Continuous iodination improves yield and safety .

- Alternative Halogen Sources : Use KI/Oxone systems for greener iodination .

Methodological Framework for Experimental Design

Q. How to design a study investigating structure-activity relationships (SAR) for this compound?

- Step 1 : Synthesize analogs with systematic substitutions (e.g., replace methylthio with ethylthio, vary halogens) .

- Step 2 : Test analogs against target enzymes (e.g., kinase inhibition assays) under standardized conditions .

- Step 3 : Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.